Survivin (96-104)
Description
Properties
sequence |
LMLGEFLKL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Survivin (96-104) |
Origin of Product |
United States |
Survivin 96 104 As an Immunologically Significant Epitope
Identification of Survivin (96-104) as an HLA-A*02:01-Restricted Epitope
The peptide Survivin (96-104), with the amino acid sequence LTLGEFLKL, has been identified as an epitope that binds to the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01. aacrjournals.orgjpt.com This specific HLA allele is one of the most common in human populations. The binding of a peptide to an HLA molecule is a prerequisite for its recognition by T cells of the immune system.
Initial studies identified this nonamer peptide, along with a slightly longer decamer peptide (Survivin 95-104, ELTLGEFLKL), as potential CTL epitopes by scanning the survivin protein for HLA-A*0201 binding motifs. aacrjournals.org While the natural Survivin (96-104) peptide was found to have a low binding affinity to HLA-A2, the decamer (Survivin 95-104) exhibited an intermediate affinity. aacrjournals.org
To enhance the immunogenicity of this region, researchers have developed modified versions of these peptides. For instance, a substitution of the threonine (T) at position 2 of the 96-104 peptide with a methionine (M) resulted in the altered peptide LMLGEFLKL. nih.govresearchgate.net This modification was designed to better anchor the peptide within the HLA molecule, thereby increasing its stability and presentation to T cells. researchgate.net Similarly, a T to M modification at position 3 of the 95-104 decamer peptide also led to enhanced HLA-A*02:01 binding. nih.govresearchgate.netduke.edu
| Peptide | Sequence | Binding Affinity to HLA-A02:01 | Key Findings |
|---|---|---|---|
| Survivin (96-104) | LTLGEFLKL | Low | Naturally occurring epitope. aacrjournals.org |
| Survivin (95-104) | ELTLGEFLKL | Intermediate | Naturally occurring epitope, often studied alongside the 96-104 nonamer. aacrjournals.org |
| Survivin (96-104) T97M variant | LMLGEFLKL | Enhanced | Modified peptide with improved HLA-A02:01 binding and immunogenicity. nih.govresearchgate.net |
| Survivin (95-104) T97M variant | ELMLGEFLKL | Enhanced | Modified decamer with increased HLA-A*02:01 binding and T-cell response. nih.govresearchgate.netduke.edu |
Recognition by Cytotoxic T Lymphocytes (CTLs)
A crucial aspect of an immunological epitope is its ability to be recognized by cytotoxic T lymphocytes (CTLs), the primary immune cells responsible for killing cancerous cells. The Survivin (96-104) epitope, and its related variants, have been shown to be recognized by CTLs. aacrjournals.orgsb-peptide.com
Spontaneous CTL responses against survivin-derived peptides, including the 96-104 epitope, have been detected in patients with various cancers, such as melanoma, breast cancer, and leukemia. aacrjournals.orgaacrjournals.org This indicates that the immune system can naturally mount a response against this tumor-associated antigen. Furthermore, CTLs that are specific for Survivin (96-104) have demonstrated the ability to lyse tumor cells that are positive for both HLA-A2 and survivin. aacrjournals.orgfrontiersin.org
Research has shown that vaccination with survivin-derived peptides can induce or enhance CTL responses in cancer patients. nih.govnih.gov For example, a phase I clinical trial using the modified LMLGEFLKL peptide was found to be immunogenic in a subset of patients and led to the infiltration of peptide-specific CD8+ T-cells into tumors. nih.gov These findings underscore the potential of Survivin (96-104) as a target for therapeutic cancer vaccines. sb-peptide.com
| Cancer Type | Key Findings on CTL Recognition |
|---|---|
| Melanoma | Spontaneous CTL reactivity against survivin epitopes detected in tumor-infiltrated lymph nodes. aacrjournals.org Survivin-reactive T cells were shown to be cytotoxic against HLA-matched melanoma cells. aacrjournals.org |
| Chronic Lymphatic Leukemia | Specific T-cell reactivity against survivin-deduced peptide epitopes found in peripheral blood. aacrjournals.org |
| Breast Cancer | Demonstration of spontaneous CTL responses against survivin-derived MHC class I-restricted T-cell epitopes. aacrjournals.org |
| Pancreatic Cancer | A case report showed that vaccination with a modified Survivin (96-104) peptide induced a complete remission of a metastatic lesion. nih.govresearchgate.net |
Characterization of Survivin (96-104) as a Tumor-Associated Antigen (TAA)
Survivin fulfills the key criteria to be classified as a universal tumor-associated antigen (TAA). aacrjournals.orgnih.gov TAAs are proteins that are more abundant on tumor cells than on normal cells, making them suitable targets for immunotherapy. The overexpression of survivin is a common feature across a wide range of human malignancies, including lung, colon, breast, pancreas, and prostate cancers, as well as hematopoietic malignancies. aacrjournals.orgsb-peptide.com Conversely, its expression is minimal in healthy, terminally differentiated tissues. aacrjournals.orgsb-peptide.com
The widespread expression of survivin in various cancers makes the Survivin (96-104) epitope a broadly applicable target for cancer immunotherapy. aacrjournals.orgaacrjournals.org The fact that survivin is crucial for tumor cell survival by inhibiting apoptosis (programmed cell death) and promoting cell proliferation further enhances its attractiveness as a therapeutic target. sb-peptide.comnih.gov Any downregulation or loss of survivin expression by cancer cells to escape immune recognition would likely impair their growth potential. aacrjournals.org
The immunogenicity of survivin and its derived epitopes like 96-104 has been demonstrated in numerous studies, with evidence of both spontaneous and vaccine-induced T-cell responses in cancer patients. aacrjournals.orgaacrjournals.orgnih.gov This body of research solidifies the status of Survivin (96-104) as a significant TAA with considerable potential for the development of targeted cancer therapies.
Molecular and Cellular Immunobiology of Survivin 96 104
Peptide-Major Histocompatibility Complex Class I (pMHC-I) Interactions
The presentation of the Survivin (96-104) peptide by Major Histocompatibility Complex Class I (MHC-I) molecules is a critical first step in the initiation of a specific T-cell response.
HLA-A*02:01 Binding Affinity and Stability of Survivin (96-104)
The human leukocyte antigen (HLA)-A02:01 is a common MHC class I allele, and the Survivin (96-104) peptide contains a binding motif for this specific HLA type. aacrjournals.orgsb-peptide.com The affinity and stability of the peptide-MHC complex are crucial for its ability to trigger an immune response. Studies have shown that Survivin (96-104) can bind to HLA-A02:01. google.com To enhance this interaction, a modified version of the peptide, where the threonine at position 2 is replaced with methionine (LMLGEFLKL), has been developed. This substitution improves the anchor residue, leading to the formation of more stable HLA-A2/peptide complexes. aacrjournals.org
Research has also explored other modified versions of the Survivin (95-104) peptide to improve binding affinity. For instance, two mutated decamers, SV95–6 and SV95–7, demonstrated significantly higher binding ability to HLA-A*02:01 compared to the natural peptide in MHC stability assays. nih.govfrontiersin.org These findings highlight the potential of peptide modifications to enhance MHC binding and, consequently, immunogenicity.
Interactive Table: Binding Characteristics of Survivin Peptides to HLA-A*02:01
| Peptide | Sequence | Modification | Reported Binding/Stability |
|---|---|---|---|
| Survivin (96-104) | LTLGEFLKL | Natural Sequence | Binds to HLA-A*02:01 |
| Sur1M2 | LMLGEFLKL | Threonine to Methionine at position 2 | Increased stability of HLA-A2/peptide complex |
| SV95-6 | Modified decamer | Not specified | Significantly higher binding affinity than natural peptide |
| SV95-7 | Modified decamer | Not specified | Significantly higher binding affinity than natural peptide |
Determinants of Peptide-MHC Stability
The stability of the peptide-MHC complex is largely determined by the interaction of "anchor" residues within the peptide with specific pockets in the peptide-binding groove of the MHC molecule. For HLA-A*02:01, the primary anchor residues are typically at position 2 and the C-terminus (position 9 for a nonamer). The substitution of threonine with methionine at position 2 of the Survivin (96-104) peptide exemplifies the strategy of optimizing these anchor interactions to increase the stability of the pMHC-I complex. aacrjournals.org This enhanced stability can lead to a more sustained presentation of the peptide on the cell surface, increasing the likelihood of T-cell recognition.
T-Cell Receptor (TCR) Recognition of Survivin (96-104)/HLA-A*02:01 Complexes
The recognition of the Survivin (96-104)/HLA-A*02:01 complex by a specific T-cell receptor (TCR) is the central event in initiating a targeted cytotoxic T-lymphocyte response.
Structural Basis of TCR-pMHC Engagement
The engagement of a TCR with a pMHC complex is a highly specific, three-dimensional interaction. The variable regions of the TCR's alpha and beta chains form a binding site that recognizes both the presented peptide and the surrounding HLA molecule. frontiersin.org While specific crystal structures of a TCR binding to the Survivin (96-104)/HLA-A*02:01 complex are not detailed in the provided results, the general principles of TCR-pMHC interaction apply. The complementarity-determining regions (CDRs) of the TCR make contact with both the peptide and the alpha-helices of the MHC molecule. nih.gov This dual recognition ensures the specificity of the T-cell response. Molecular modeling and alanine (B10760859) scanning of survivin-specific TCRs have revealed that TCRs derived from an autologous (same individual) repertoire can have tighter interactions with the survivin peptide compared to those from allogeneic (different individual) repertoires. nih.gov
Induction and Expansion of Survivin (96-104)-Specific Cytotoxic T Lymphocytes (CTLs)
The ultimate goal of targeting the Survivin (96-104) epitope is to generate a robust population of CTLs that can effectively eliminate cancer cells.
Research has demonstrated that it is possible to induce and expand Survivin (96-104)-specific CTLs both in vitro and in vivo. google.com Spontaneous T-cell reactivity against survivin-derived epitopes has been detected in the peripheral blood of patients with various cancers, including melanoma and leukemia. aacrjournals.orgresearchgate.net This indicates that the immune system can naturally recognize this tumor-associated antigen.
Furthermore, stimulation with the Survivin (96-104) peptide, or its modified versions, can be used to expand these specific CTL populations. For instance, peripheral blood mononuclear cells (PBMCs) stimulated with the Survivin (96-104) peptide can generate CTL responses. sb-peptide.com Studies have shown that survivin-reactive T-cells, when isolated, are capable of lysing HLA-matched tumor cells from different types of cancer, such as melanoma and breast cancer. aacrjournals.org This suggests that cancer cells from various origins process and present the same endogenous survivin peptide. aacrjournals.org The use of modified peptides, like SV95–6 and SV95–7, has been shown to induce CTLs with higher cytotoxic efficiency against cancer cells compared to the natural peptide. frontiersin.org
In Vitro Methodologies for CTL Priming and Expansion (e.g., using Peripheral Blood Mononuclear Cells, Dendritic Cells)
The generation of CTLs specific for the Survivin (96-104) epitope in a laboratory setting is a critical step in evaluating its therapeutic potential. Standard methodologies involve the co-culture of immune cells with the peptide or with antigen-presenting cells (APCs) that have been loaded with the peptide. sb-peptide.com
Peripheral Blood Mononuclear Cells (PBMCs), which contain lymphocytes and monocytes, are a common starting material for CTL priming. sb-peptide.comgoogle.com In this process, PBMCs from a donor, often one who is HLA-A2 positive as this is the restricting HLA allele for this epitope, are stimulated repeatedly with the Survivin (96-104) peptide. aacrjournals.orgsb-peptide.com The expansion of peptide-specific CTLs can be monitored through techniques like the ELISPOT assay, which quantifies the frequency of interferon-gamma (IFN-γ) secreting cells, or through flow cytometry using MHC-peptide tetramers. sb-peptide.comgoogle.com
Dendritic cells (DCs) are the most potent APCs and are frequently used to initiate robust primary CTL responses in vitro. aacrjournals.orgresearchgate.net Several strategies employ DCs for this purpose:
Peptide Pulsing: Mature DCs are incubated with the synthetic Survivin (96-104) peptide, which binds to the HLA-A*0201 molecules on the DC surface. google.com These peptide-loaded DCs are then used to stimulate autologous CD8+ T cells isolated from PBMCs. google.com
Gene Transduction: A more advanced method involves introducing the gene for survivin into DCs, often using an adenoviral vector. nih.gov These transduced DCs then process the full-length survivin protein endogenously and present its epitopes, including Survivin (96-104), on their MHC class I molecules, which can induce potent and specific CTLs from PBMCs. nih.gov
mRNA Electroporation: DCs can be electroporated with messenger RNA (mRNA) encoding the survivin antigen. nih.gov This method allows for transient expression and presentation of the antigen to prime T cells. Studies have used DCs electroporated with mRNA for full-length survivin to generate CTLs reactive to the Survivin (96-104) epitope. nih.gov
Research has shown that CTLs can be successfully primed and expanded from PBMCs of both healthy donors and cancer patients using these in vitro systems. researchgate.netjci.org For instance, one study successfully generated CTLs from multiple donors that could recognize endogenously processed epitopes on tumor cell lines in an HLA-A2-restricted manner after stimulation with peptide-loaded allogeneic DCs. researchgate.net Another study used a modified, heteroclitic version of the peptide, Survivin (96-104)97M (LMLGEFLKL), to generate CTL lines from healthy donor PBMCs that were reactive to both the modified and the native peptide. jci.orgnih.gov
Table 1: In Vitro CTL Priming Methodologies for Survivin (96-104)
| Methodology | Cell Source | Antigen Form | Key Findings | Reference(s) |
|---|---|---|---|---|
| Peptide Pulsing of APCs | PBMCs from HLA-A2+ donors | Synthetic peptide (LTLGEFLKL) | Stimulation of CTL responses from PBMCs of healthy donors and cancer patients. | sb-peptide.comgoogle.com |
| DC Transduction | Healthy donor DCs and autologous PBMCs | Adenoviral vector with human survivin gene | Induced potent, survivin-specific CTLs that were cytotoxic against various urologic cancer cell lines. | nih.gov |
| mRNA Electroporation | Donor DCs and T cells | Full-length survivin mRNA | Low levels of survivin(96–104) specific T cells were detected after multiple stimulations. | nih.gov |
Pre-clinical In Vivo Models for Eliciting Peptide-Specific Immune Responses
To assess the efficacy of Survivin (96-104)-based immunotherapies before human trials, researchers utilize pre-clinical in vivo models, primarily in mice. These models are crucial for understanding the nature of the immune response, its anti-tumor effects, and for optimizing vaccination strategies.
A common approach involves the use of DNA vaccines. touchoncology.comnih.gov In these models, mice are immunized with a plasmid DNA encoding the human survivin protein. researchgate.net To enhance the immune response, this is often co-administered with a molecular adjuvant, such as a plasmid encoding granulocyte-macrophage colony-stimulating factor (GM-CSF). researchgate.net Such studies have demonstrated that survivin DNA vaccines can significantly slow tumor growth and prolong survival in murine models of pancreatic cancer and lymphoma by increasing lymphocyte infiltration into tumor sites. touchoncology.com In a mouse model for non-small cell lung cancer (NSCLC), an oral DNA vaccine was shown to activate DCs and elicit a CTL response capable of suppressing or eliminating pulmonary metastases. touchoncology.com
Other pre-clinical strategies have also been explored. One study in a murine glioma model found that combining a survivin vaccine with temozolomide (B1682018) (TMZ) chemotherapy resulted in enhanced T cell cytotoxicity compared to either treatment alone. nih.gov The development of spontaneous T-cell responses against survivin-derived epitopes has been observed in patients with various cancers, including melanoma and breast cancer, providing a strong rationale for these vaccination models. aacrjournals.org The detection of these T-cells both in circulation and within tumor lesions indicates that they are capable of homing to the site of the tumor. aacrjournals.org
Table 2: Pre-clinical In Vivo Models for Survivin-Targeted Immunity
| Model System | Vaccination Strategy | Key Outcomes | Reference(s) |
|---|---|---|---|
| Murine Pancreatic & Lymphoma Models | Survivin DNA vaccine | Slowed tumor growth, prolonged survival, increased lymphocyte infiltration. | touchoncology.com |
| NSCLC Mouse Model | Oral DNA vaccine | Activation of DCs, CTL response, elimination/suppression of metastases. | touchoncology.com |
| Murine Glioma Model | Survivin vaccine + TMZ chemotherapy | Enhanced T cell cytotoxicity compared to monotherapy. | nih.gov |
Specificity and Cross-Reactivity of Survivin (96-104)-Targeting CTLs
The effectiveness of any T-cell-based immunotherapy hinges on the high specificity of the CTLs for their target, ensuring that they recognize and eliminate cancer cells while sparing healthy tissue. For Survivin (96-104), research has focused on the ability of induced CTLs to specifically recognize the native peptide as it is naturally processed and presented on the surface of tumor cells. google.com
Studies have demonstrated that CTLs primed with the Survivin (96-104) peptide can effectively lyse tumor cells that are positive for both survivin and the correct HLA allele (HLA-A2). nih.govresearchgate.net For example, a T-cell clone specific for Survivin(96–104), derived from a breast cancer patient, was able to kill not only peptide-loaded target cells but also a variety of HLA-A2 positive tumor cell lines. nih.gov
The use of modified (heteroclitic) peptides, such as replacing the threonine at position 2 with a methionine (LMLGEFLKL), has been explored to enhance the peptide's binding affinity to HLA-A2 and improve immunogenicity. aacrjournals.org A crucial aspect of this approach is ensuring that the CTLs generated against the modified peptide can cross-react and recognize the original, native peptide on cancer cells. google.com Research has shown that CTLs generated against the LML variant are indeed reactive to the native ELT peptide. jci.orgnih.gov
However, the T-cell response can be highly specific. Some studies suggest that the immune responses to the closely related 95-104 decamer and the 96-104 nonamer peptides are distinct. researchgate.netnih.gov T-cells from different individuals may preferentially respond to one peptide over the other, indicating that they yield distinct T-cell responses rather than being fully cross-reactive. researchgate.net
Off-Target Reactivity Considerations in Immunological Research
A primary concern in the development of peptide-based immunotherapies is the potential for off-target reactivity, which can lead to toxicity. This can manifest in two main ways: "on-target, off-tumor" toxicity and true off-target toxicity. nih.govresearchgate.net
"On-target, off-tumor" toxicity occurs when the targeted antigen, in this case, survivin, is expressed on healthy, non-malignant cells. nih.gov Since survivin is expressed in some normal proliferating cells, such as activated T lymphocytes and hematopoietic stem cells, this is a significant consideration. nih.govjci.org Indeed, studies have reported MHC-restricted fratricide, where CTLs expressing a transgenic survivin-specific T-cell receptor (TCR) killed other activated T-cells that also expressed survivin. jci.orgnih.gov This highlights the challenge of directing the immune response exclusively to cancer cells. However, other research has successfully isolated a survivin-specific TCR from autologous cultures that demonstrated potent anti-tumor activity without this fratricidal effect or toxicity against hematopoietic progenitors. jci.orgnih.gov This suggests that the avidity and fine specificity of the TCR are critical determinants in discriminating between tumor cells and normal tissues. nih.gov
True off-target toxicity involves the TCR recognizing an unrelated peptide presented by MHC molecules on healthy cells. nih.govnih.gov This is generally considered less of a risk for small, natural peptides like Survivin (96-104) because they are typically digested and cleared quickly. researchgate.net The risk may increase with modified peptides or specific delivery systems. researchgate.netfrontiersin.org The careful selection of peptide sequences and thorough characterization of the induced T-cell response are paramount to minimizing these risks. nih.govfrontiersin.org Structural modeling and functional analyses can help predict and understand the molecular basis of TCR recognition, aiding in the design of safer and more selective immunotherapies. nih.gov
Table 3: Compound Names Mentioned
| Compound Name | |
|---|---|
| Survivin (96-104) | |
| Survivin (95-104) | |
| This compound97M | |
| Temozolomide (TMZ) | |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) |
Peptide Engineering and Structure Activity Relationship Sar Studies of Survivin 96 104 Epitopes
Rational Design Principles for Modified Survivin (96-104) Analogs
The primary goal in designing modified Survivin (96-104) analogs is to heighten their immunogenicity. This is often achieved by increasing the peptide's binding affinity to the Major Histocompatibility Complex (MHC) class I molecule, particularly HLA-A*02:01, without compromising the recognition by T-cell receptors (TCRs). google.com A key strategy involves introducing amino acid substitutions at "anchor" positions within the peptide sequence. These anchor residues are critical for the peptide's interaction with the binding groove of the MHC molecule. By optimizing these interactions, the stability of the peptide-MHC (pMHC) complex is enhanced, leading to a more robust presentation of the epitope to T-cells.
Impact of Amino Acid Substitutions on Immunological Properties
The substitution of amino acids in the Survivin (96-104) sequence has a profound effect on its immunological characteristics, influencing both its interaction with MHC molecules and its subsequent recognition by T-cells.
Modulation of HLA-A*02:01 Binding Affinity
The binding affinity of a peptide to an MHC molecule is a critical determinant of its immunogenicity. Peptides that bind with high affinity are more likely to be presented on the cell surface and to trigger a T-cell response. Several studies have focused on modifying the Survivin (96-104) epitope to enhance its binding to HLA-A*02:01.
The native Survivin (96-104) peptide, ELTLGEFLKL, has been shown to bind to HLA-A02:01. However, modifications can significantly enhance this binding. The substitution of threonine at position 2 with methionine (LMLGEFLKL) results in a "heteroclitic" peptide with a markedly higher affinity for HLA-A2. researchgate.netgoogle.com This is because methionine is a preferred anchor residue for the HLA-A02:01 binding groove.
Table 1: Impact of Amino Acid Substitution on HLA-A*02:01 Binding
| Peptide Name | Sequence | Modification | Reported Binding Affinity to HLA-A*02:01 |
|---|---|---|---|
| Survivin (95-104) (native) | ELTLGEFLKL justia.comgoogle.com | None | Binds to HLA-A*02:01 justia.com |
| Survivin (96-104) 97M (Sur1M2) | LMLGEFLKL researchgate.netnih.gov | Threonine (T) at position 2 replaced with Methionine (M) | High affinity researchgate.net |
This table summarizes the effect of a key amino acid substitution on the binding affinity of the Survivin (96-104) peptide to the HLA-A02:01 molecule.*
Altered T-Cell Activation and Functional Avidity
The heteroclitic variant, Survivin (96-104) 97M (LMLGEFLKL), has been used to generate CD8+ cytotoxic T lymphocytes (CTLs) that can recognize and react to the native Survivin (95-104) epitope. jci.org This indicates that the modification enhances the initial T-cell priming without compromising the recognition of the naturally presented tumor antigen. Studies have demonstrated that vaccination with such modified peptides can lead to strong, de novo induction of anti-survivin T-cell responses in patients. researchgate.net The functional avidity of T-cell clones can be assessed by their ability to lyse target cells pulsed with decreasing concentrations of the peptide. google.com T-cells with high functional avidity are more effective at eliminating tumor cells that may express low levels of the target antigen.
Computational Approaches for Epitope Prediction and Optimization
Computational tools play a vital role in the rational design and optimization of peptide epitopes like Survivin (96-104). These methods allow for the high-throughput screening of potential modifications and provide insights into the molecular interactions governing immunogenicity.
Algorithms for Predicting Peptide-MHC Binding
A variety of algorithms have been developed to predict the binding affinity of peptides to specific MHC class I molecules. These tools are crucial for the initial screening of potential epitopes and for identifying promising amino acid substitutions. Algorithms such as SYFPEITHI, BIMAS, and NetMHCpan are widely used. nih.gov These prediction tools utilize scoring matrices or machine learning approaches based on large datasets of experimentally determined peptide binding affinities. For instance, in silico prediction of peptide-MHC class I binding can provide a binding affinity prediction in nanomolar (nM) concentrations, guiding the selection of candidates for experimental validation. googleapis.com
Pre Clinical Research Applications and Methodological Approaches Utilizing Survivin 96 104
Development of Peptide-Based Immunotherapeutic Strategies
The development of immunotherapeutic strategies targeting the Survivin (96-104) epitope has been a significant focus of pre-clinical cancer research. These strategies aim to elicit a robust anti-tumor immune response by presenting this specific peptide to the immune system.
Peptide Vaccine Formulations in Animal Models
Pre-clinical studies in various animal models have demonstrated the potential of vaccine formulations incorporating the Survivin (96-104) peptide to induce anti-tumor immunity. These formulations are designed to deliver the peptide in a manner that stimulates cytotoxic T lymphocytes (CTLs) to recognize and eliminate cancer cells expressing survivin. nih.govnih.gov
In murine models of pancreatic carcinoma and lymphoma, vaccination with DNA encoding survivin resulted in significantly slower tumor growth and prolonged survival. duke.edu This was associated with increased infiltration of lymphocytes into the tumor sites. duke.edu Similarly, in a murine model of triple-negative breast cancer, a vaccine using adjuvanted survivin peptides loaded into microparticles led to slower primary tumor growth. columbia.edunih.gov Another study in mice with established colorectal carcinoma and B-lymphoma tumors showed that a vaccine composed of three long synthetic survivin peptides significantly inhibited tumor growth. nih.gov
Researchers have also explored modified versions of the Survivin (96-104) peptide to enhance its immunogenicity. For instance, a modified HLA-A2 restricted survivin (96-104) epitope was used in peptide vaccinations for a patient with refractory pancreatic cancer, reportedly leading to a complete remission for eight months. touchoncology.com
Table 1: Examples of Survivin (96-104) Peptide Vaccine Formulations in Animal Models
| Animal Model | Vaccine Formulation | Key Findings | Reference |
| Murine Pancreatic Carcinoma & Lymphoma | Survivin DNA vaccine | Slower tumor growth, prolonged survival, increased lymphocyte infiltration. | duke.edu |
| Murine Triple-Negative Breast Cancer (4T1) | Adjuvanted survivin peptide-loaded microparticles | Slower primary tumor growth rates. | columbia.edunih.gov |
| Murine Colorectal Carcinoma & B-Lymphoma | Three long synthetic survivin peptides (SVX) | Significant inhibition of tumor growth. | nih.gov |
| Murine Glioma | Survivin vaccine combined with TMZ chemotherapy | Enhanced T cell cytotoxicity compared to either treatment alone. | nih.gov |
Dendritic Cell (DC)-Based Vaccine Approaches using Survivin (96-104)
Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating T-cell responses. tandfonline.commdpi.com DC-based vaccines leveraging the Survivin (96-104) peptide have been extensively investigated in pre-clinical settings. These approaches typically involve loading DCs ex vivo with the Survivin (96-104) peptide or with genetic material encoding the survivin protein. These primed DCs are then administered to stimulate an anti-tumor immune response. nih.gov
Studies have shown that DCs transduced with the full-length survivin gene can stimulate T-cell responses against survivin peptide epitopes. nih.gov In murine models, vaccination with survivin-pulsed DCs has been shown to induce survivin-specific CD8+ T cells capable of eradicating tumors. nih.gov For example, vaccination with survivin mRNA-transfected DCs led to long-term resistance to lymphoma challenge in mice. nih.gov Furthermore, research has indicated that DCs loaded with human survivin can offer better immunogenic protection against glioma in mice compared to those pulsed with murine survivin. nih.gov
The combination of DC-based vaccines with other therapies has also been explored. For instance, combining a survivin vaccine with TMZ chemotherapy in a murine glioma model resulted in enhanced T-cell cytotoxicity. nih.gov
Gene-Based Immunization Strategies Incorporating Survivin (96-104) Encoding Sequences
Gene-based immunization strategies offer an alternative to peptide or cell-based vaccines. These methods involve introducing a DNA or RNA sequence encoding the Survivin (96-104) epitope or the full-length survivin protein into the host. The host's own cells then produce the antigenic protein, which can be processed and presented to the immune system to trigger a response. nih.govtouchoncology.com
Pre-clinical studies have demonstrated the efficacy of survivin DNA vaccines in various cancer models. For example, a survivin DNA vaccine was shown to slow tumor growth and prolong survival in murine models of pancreatic and lymphoma cancers by increasing lymphocyte infiltration at the tumor sites. duke.edutouchoncology.com In a non-small cell lung cancer (NSCLC) mouse model, oral delivery of a DNA vaccine targeting survivin triggered the activation of dendritic cells and a cytotoxic T-lymphocyte response, leading to the suppression or elimination of pulmonary metastases. touchoncology.com
The use of xenogeneic survivin DNA (from a different species) has also been investigated with the hypothesis that it might generate a stronger immune response. duke.edu However, a study comparing human and mouse survivin DNA vaccines in mice found no significant difference in their anti-tumor effects. duke.edu
Assessment of Anti-Tumor Efficacy in Pre-clinical In Vivo Models
The anti-tumor efficacy of immunotherapies targeting Survivin (96-104) has been evaluated in various pre-clinical in vivo models. These studies are crucial for determining the potential therapeutic benefit of these strategies before they can be considered for human clinical trials.
In murine models of pancreatic and lymphoma cancers, a survivin DNA vaccine demonstrated a significant reduction in tumor growth and an increase in survival time. duke.edu Similarly, in a colorectal cancer and B-lymphoma mouse model, a vaccine composed of long synthetic survivin peptides resulted in significant tumor growth inhibition. nih.govfrontiersin.org A follow-up challenge in this model also showed reduced tumor growth and complete survival for up to 60 days, suggesting the induction of immunological memory. frontiersin.org
In a murine model of triple-negative breast cancer, vaccination with adjuvanted survivin peptide microparticles led to a statistically significant slowing of primary tumor growth compared to a control group. columbia.edunih.gov Furthermore, combining a survivin vaccine with the chemotherapeutic agent temozolomide (B1682018) (TMZ) in a murine glioma model showed enhanced T-cell cytotoxicity and better therapeutic outcomes than either treatment alone. nih.gov
Table 2: Anti-Tumor Efficacy of Survivin (96-104)-Based Immunotherapies in Pre-clinical Models
| Cancer Model | Therapeutic Strategy | Outcome | Reference |
| Pancreatic Carcinoma & Lymphoma (murine) | Survivin DNA vaccine | Slower tumor growth, prolonged survival. | duke.edu |
| Colorectal Carcinoma & B-Lymphoma (murine) | Long synthetic survivin peptide vaccine | Significant tumor growth inhibition, immunological memory. | nih.govfrontiersin.org |
| Triple-Negative Breast Cancer (murine) | Adjuvanted survivin peptide microparticle vaccine | Slower primary tumor growth. | columbia.edunih.gov |
| Glioma (murine) | Survivin vaccine + Temozolomide | Enhanced T-cell cytotoxicity. | nih.gov |
| Lung Cancer (murine) | Oral survivin DNA vaccine | Elimination or suppression of pulmonary metastases. | touchoncology.com |
Research Tools and Immunological Assays for Survivin (96-104)-Specific Responses
The evaluation of immune responses generated by Survivin (96-104)-based immunotherapies relies on a variety of specialized research tools and immunological assays. These techniques are essential for quantifying the frequency and function of survivin-specific T cells.
Commonly used assays include the enzyme-linked immunosorbent spot (ELISPOT) assay, which measures the frequency of cytokine-producing cells, such as interferon-gamma (IFN-γ) releasing T cells, upon stimulation with the Survivin (96-104) peptide. google.comnih.gov Intracellular cytokine staining followed by flow cytometry is another method used to detect cytokine production at the single-cell level.
In vitro stimulation assays are often employed to increase the sensitivity of detection, especially when the frequency of specific T cells is low. nih.gov These assays involve co-culturing peripheral blood mononuclear cells (PBMCs) with the survivin peptide to expand the population of reactive T cells before analysis. nih.gov
MHC-I Tetramer Technology for T-Cell Staining and Quantification
Major Histocompatibility Complex (MHC) class I tetramer technology is a powerful tool for the direct visualization and quantification of antigen-specific CD8+ T cells. mblbio.comlubio.chmblbio.com This technology utilizes a complex of four MHC class I molecules, each bound to the Survivin (96-104) peptide, and conjugated to a fluorescent marker. mblbio.commblbio.com
The tetramer complex has a higher avidity for the T-cell receptor (TCR) than a single MHC-peptide monomer, allowing for stable binding and detection of T cells with specificity for the Survivin (96-104) epitope. lubio.chmblbio.com By incubating a sample of lymphocytes with the survivin-specific MHC tetramer, researchers can stain the relevant T cells and then quantify them using flow cytometry. mblbio.com This method allows for the enumeration of the total population of T cells specific for the Survivin (96-104) peptide, regardless of their functional state. mblbio.com
In situ MHC tetramer staining has also been developed to detect antigen-specific T cells directly within tissue sections, providing valuable information about their location and abundance in the tumor microenvironment. nih.gov
ELISPOT Assays for Cytokine Secretion (e.g., IFN-γ)
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive and widely adopted method for quantifying the frequency of cytokine-secreting cells at a single-cell level. aacrjournals.orgrndsystems.com In the context of Survivin (96-104) research, it is primarily used to measure the secretion of interferon-gamma (IFN-γ) by effector T-cells, providing a direct indication of a peptide-specific immune response. sb-peptide.comaacrjournals.org
Methodological Approach
The IFN-γ ELISPOT assay methodology involves several key steps. aacrjournals.orgaacrjournals.org Initially, 96-well plates with nitrocellulose bottoms are coated with a capture monoclonal antibody specific for IFN-γ. aacrjournals.orgnih.gov The plates are then washed, and non-specific binding sites are blocked. aacrjournals.orgnih.gov Immune cells, such as peripheral blood mononuclear cells (PBMCs) or established T-cell lines, are added to the wells along with the Survivin (96-104) peptide or a modified version thereof. nih.gov During an incubation period, IFN-γ secreted by activated T-cells is captured by the antibody on the membrane in the immediate vicinity of the secreting cell. rndsystems.com Following cell removal, a second, biotinylated antibody that detects a different epitope of IFN-γ is added. aacrjournals.org The captured cytokine is then visualized by adding an enzyme conjugate, such as streptavidin-alkaline phosphatase, and a precipitating substrate, which generates a distinct spot for each cytokine-secreting cell. aacrjournals.orgrndsystems.com These spots are then counted, often with an automated reader, to determine the number of peptide-specific, IFN-γ-producing cells. aacrjournals.org To enhance the sensitivity for detecting low-frequency T-cell responses, some protocols include a preliminary step of stimulating PBMCs with the peptide in vitro for several days prior to performing the ELISPOT assay. aacrjournals.orgaacrjournals.org
Research Findings
ELISPOT assays have been instrumental in demonstrating the immunogenicity of Survivin (96-104) and its analogues. Studies have successfully detected spontaneous CTL responses against the native Survivin (96-104) peptide (also referred to as Sur1) in patients with melanoma and chronic lymphocytic leukemia, whereas no such reactivity was observed in healthy donors. aacrjournals.org Research has also explored modified versions of the peptide to enhance its immunogenicity. A notable example is a variant with a methionine substitution for the natural threonine at position 2 (LMLGEFLKL), which demonstrated increased binding affinity for the HLA-A2 molecule and induced significantly higher IFN-γ production in T-cells compared to its wild-type counterpart. aacrjournals.orgnih.gov Interestingly, comparative studies between different modified survivin peptides, such as the 9-mer (96-104m) and a 10-mer (95-104m), revealed that T-cells from different individuals may preferentially respond to one peptide over the other, suggesting that using a combination of peptides could elicit a broader immune response in a larger patient population. nih.gov
| Study Focus | Cell Type | Peptide(s) Used | Key Finding | Reference(s) |
| CTL Response in Cancer | Patient PBLs | Sur1 (96-104), Sur9 (95-104) | Detected IFN-γ responses in melanoma and CLL patients, but not in healthy controls. | aacrjournals.org |
| Immunogenicity of Modified Peptides | Normal Donor T-cells | 96-104wt (LTLGEFLKL), 96-104m (LMLGEFLKL) | The modified peptide (96-104m) induced markedly higher IFN-γ production than the wild-type. | nih.gov |
| Donor Response Variation | Normal Donor T-cells | 95-104m (ELMLGEFLKL), 96-104m (LMLGEFLKL) | Donors exhibited a preferential response to either the modified 9-mer or 10-mer peptide. | nih.gov |
| TCR Efficacy | Transgenic T-cells | LML (modified 96-104) | T-cells engineered with an autologously-derived TCR produced IFN-γ against peptide-pulsed cells. | nih.govjci.org |
Chromium Release and Flow Cytometry-Based Cytotoxicity Assays
To determine whether the T-cell activation observed in ELISPOT assays translates into functional anti-tumor activity, researchers employ cytotoxicity assays. These assays directly measure the ability of CTLs, stimulated by Survivin (96-104), to recognize and kill target cells. The chromium-51 (B80572) release assay has historically been the gold standard, though non-radioactive flow cytometry-based methods are increasingly utilized. rndsystems.comnih.gov
Methodological Approaches
The chromium-51 (⁵¹Cr) release assay is a conventional method for quantifying cell-mediated cytotoxicity. aacrjournals.org Target cells, which can be peptide-pulsed cell lines like T2 or survivin-expressing tumor cells, are first incubated with radioactive Na₂⁵¹CrO₄. nih.govnih.gov The ⁵¹Cr is taken up and binds to cytoplasmic proteins. These labeled target cells are then co-cultured with effector T-cells for a defined period, typically 4 to 6 hours. nih.govnih.gov If the effector cells lyse the target cells, the ⁵¹Cr is released into the culture medium. The amount of radioactivity in the supernatant, as measured by a gamma counter, is directly proportional to the number of cells killed by the CTLs. nih.gov
Flow cytometry-based cytotoxicity assays offer a non-radioactive alternative. One approach involves measuring the induction of apoptosis in target cells. For instance, a sensitive assay quantifies intracellular cleaved caspase 3, a key executioner of apoptosis. nih.gov In this method, effector and target cells are co-incubated, then stained with antibodies against cell-specific surface markers (to distinguish target from effector cells) and against intracellular activated caspase 3. The percentage of target cells that are positive for cleaved caspase 3 provides a measure of cytotoxicity. nih.gov Another common non-radioactive method is the lactate (B86563) dehydrogenase (LDH) release assay, which can be measured colorimetrically. frontiersin.orgnih.gov
Research Findings
These assays have confirmed the cytotoxic potential of T-cells activated by Survivin (96-104) and its variants. T-cell lines generated against a modified survivin peptide have been shown in ⁵¹Cr-release assays to effectively kill target cells pulsed not only with the modified peptide but also with the wild-type Survivin (96-104) peptide. nih.gov Furthermore, T-cells engineered to express a T-cell receptor (TCR) specific for a modified Survivin (96-104) peptide demonstrated potent, specific lysis of peptide-loaded target cells. nih.gov Flow cytometry-based assays have corroborated these findings, showing that survivin peptide-primed T-cells can recognize and kill survivin-expressing breast cancer cells by inducing apoptosis. nih.gov These results provide crucial evidence that the immune responses initiated by Survivin (96-104) are not only detectable but are also functionally cytotoxic to cells presenting the target epitope.
| Assay Type | Effector Cells | Target Cells | Peptide(s) Used | Key Finding | Reference(s) |
| ⁵¹Cr-release | T-cell line (95-104m specific) | T2 cells | 96-104wt, 96-104m | T-cells effectively killed targets pulsed with both wild-type and modified 96-104 peptides. | nih.gov |
| ⁵¹Cr-release | Survivin-specific TCR-modified PBLs | T2 cells | survivin₉₆₋₁₀₄[97L] | Engineered PBLs demonstrated specific lysis of target cells loaded with the survivin peptide. | nih.gov |
| Flow Cytometry (Cleaved Caspase 3) | T-cell line (95-104m specific) | MDA 453/A2 (Breast Cancer) | Endogenously Processed | T-cells recognized and induced apoptosis in survivin-expressing tumor cells. | nih.gov |
| ⁵¹Cr-release | Survivin-specific T-cell clone | Various tumor cell lines | Endogenously Processed | A single T-cell clone showed broad cytotoxic activity against multiple tumor types. | tandfonline.com |
In Vitro Proliferation Assays
The generation of a sufficient number of antigen-specific T-cells is a prerequisite for a successful cell-based immunotherapy. Therefore, in vitro proliferation assays are fundamental to pre-clinical research involving Survivin (96-104). These methods are used to confirm that the peptide can stimulate the expansion of specific T-cell populations.
Methodological Approach
The primary application of proliferation in this context is the generation of survivin-specific T-cell lines for use in functional assays like ELISPOT and cytotoxicity experiments. This process is, in itself, a long-term proliferation assay. Typically, PBMCs from a donor are repeatedly stimulated with the Survivin (96-104) peptide. nih.gov These cultures are supplemented with growth factors, most notably interleukin-2 (B1167480) (IL-2), which promotes T-cell proliferation. aacrjournals.org Over several rounds of stimulation, the T-cells that recognize the survivin peptide expand, leading to a T-cell line that is enriched for, and in some cases composed almost entirely of, survivin-specific CTLs. nih.gov The success of this expansion is a direct measure of the peptide's ability to induce proliferation in a specific T-cell subset. While direct quantification of proliferation can be done using assays like carboxyfluorescein succinimidyl ester (CFSE) dilution, the successful generation of potent T-cell lines for subsequent functional testing is the most common and practical demonstration of peptide-induced proliferation in this field of research.
Research Findings
Studies have repeatedly demonstrated the successful generation of T-cell lines specific for Survivin (96-104) and its modified analogues through in vitro stimulation. nih.govnih.gov For example, T-cell lines raised through repeated stimulation with a modified 96-104m peptide consisted of over 80% CD8+ T-cells after three rounds of stimulation, indicating robust and specific proliferation. nih.gov However, some research has noted that while initial clonal proliferation can be observed, sustained, long-term growth can sometimes be hindered by activation-induced cell death or fratricide, particularly in self-restricted T-cells. jci.org This highlights the complexity of maintaining T-cell proliferation in vitro. Nevertheless, the ability to expand T-cells that can subsequently secrete IFN-γ and lyse tumor cells confirms the proliferative potential induced by the Survivin (96-104) epitope. aacrjournals.orgnih.gov
Mechanisms Influencing Survivin 96 104 Presentation and Immune Evasion in Pre Clinical Contexts
Antigen Processing and Presentation Pathways
The journey of the Survivin (96-104) peptide from an intracellular protein to a surface-presented epitope is a multi-step process, primarily involving proteasomal cleavage, transport into the endoplasmic reticulum, and potential trimming by aminopeptidases before being loaded onto MHC class I molecules.
For an endogenous antigen like Survivin to be presented by MHC class I molecules, it must first be degraded into smaller peptides by the proteasome in the cytoplasm. frontiersin.org These resulting peptides are then transported into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP). frontiersin.orgfrontiersin.org The TAP transporter is a crucial gateway, and its function is essential for the presentation of many tumor antigens. frontiersin.org Deficiencies or downregulation of TAP have been observed in various cancers, leading to impaired peptide presentation and immune evasion. frontiersin.org While direct pre-clinical studies detailing the specific proteasomal cleavage sites that generate the Survivin (96-104) epitope and its explicit dependency on TAP are not extensively available in the provided results, the general pathway of MHC class I antigen presentation strongly suggests its reliance on both proteasomal activity and TAP-mediated transport. frontiersin.orgfrontiersin.org
Once inside the endoplasmic reticulum, peptides may undergo further trimming at their N-terminus by Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2) to achieve the optimal length for binding to MHC class I molecules. researchgate.netnih.govfrontiersin.org These enzymes play a dual role; they can either generate the final epitope or destroy it by over-trimming. nih.gov The activity of ERAPs can therefore significantly alter the repertoire of peptides presented on the cell surface, influencing the recognition by CD8+ T cells. researchgate.netnih.gov The precise impact of ERAP1 and ERAP2 on the generation and stability of the Survivin (96-104) epitope in pre-clinical models is an area of ongoing investigation. However, the known function of these aminopeptidases in the final trimming of MHC class I-binding peptides highlights their potential significance in the presentation of this specific Survivin epitope. researchgate.netnih.govnih.gov
Proteasomal Cleavage and Transporter Associated with Antigen Processing (TAP) Dependency
Modulation of HLA-A*02:01 Expression in Pre-clinical Tumor Models
The presentation of the Survivin (96-104) peptide is critically dependent on the expression of the appropriate Human Leukocyte Antigen (HLA) molecule, in this case, HLA-A02:01. nih.govmblbio.com Tumor cells can downregulate or lose HLA expression to escape immune recognition, a common mechanism of immune evasion. frontiersin.org Pre-clinical studies have explored methods to modulate HLA-A02:01 expression to enhance the presentation of tumor antigens. For instance, epigenetic modifying agents like DNA methyltransferase inhibitors have been shown to reverse the silencing of HLA genes in some cancer types. frontiersin.org Furthermore, some immunotherapies aim to increase the stability and surface expression of the entire peptide-MHC-I complex. frontiersin.org In the context of Survivin (96-104), pre-clinical models utilizing HLA-A02:01-positive tumor cell lines are essential for evaluating the efficacy of immunotherapies targeting this epitope. oncotarget.com The development of T-cell receptors (TCRs) specifically recognizing the Survivin (96-104)/HLA-A02:01 complex is a key area of research in pre-clinical settings. oncotarget.com
Strategies to Overcome Immune Tolerance or Evasion in Pre-clinical Models
Overcoming the immune tolerance that often exists for self-antigens like Survivin and countering the immune evasion tactics of tumors are major goals of cancer immunotherapy. nih.govacs.orgmedscape.com
Pre-clinical studies have demonstrated that combining Survivin-targeted therapies with various immunomodulatory agents can enhance anti-tumor responses. frontiersin.orgnih.gov These agents can work through different mechanisms to break immune tolerance and boost the efficacy of a Survivin (96-104)-based vaccine or T-cell therapy.
One approach involves the use of adjuvants that can activate antigen-presenting cells (APCs) and promote a more robust T-cell response. nih.gov For example, a study using a lipidated form of Survivin (LSur) showed that it could activate bone-marrow-derived dendritic cells (BMDCs) to increase the secretion of pro-inflammatory cytokines like IL-6, TNF-α, and IL-12, and upregulate costimulatory molecules. nih.gov This activation of APCs is crucial for initiating a potent anti-tumor immune response. nih.gov
Another strategy is to combine Survivin-based immunotherapies with checkpoint inhibitors. frontiersin.org Checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, can block the inhibitory signals that dampen T-cell activity, thereby unleashing a more effective attack against tumor cells. frontiersin.org Pre-clinical research has shown that combining therapies targeting tumor antigens with checkpoint blockade can lead to synergistic effects. frontiersin.org
Furthermore, combining Survivin-targeted approaches with conventional chemotherapy has also shown promise in pre-clinical models. nih.gov Certain chemotherapeutic agents can not only directly kill tumor cells but also induce immunogenic cell death, releasing tumor antigens and creating a more inflammatory tumor microenvironment that is conducive to an anti-tumor immune response.
| Therapeutic Agent/Strategy | Mechanism of Action in Pre-clinical Models | Reference |
| Lipidated Survivin (LSur) | Activates dendritic cells, enhances cytokine secretion (IL-6, TNF-α, IL-12), and upregulates costimulatory molecules. nih.gov | nih.gov |
| Immune Checkpoint Inhibitors | Block inhibitory signals on T-cells (e.g., PD-1, CTLA-4), enhancing their anti-tumor activity. frontiersin.org | frontiersin.org |
| Chemotherapy | Induces immunogenic cell death, releasing tumor antigens and creating an inflammatory microenvironment. nih.gov | nih.gov |
Future Directions and Unanswered Questions in Survivin 96 104 Research
Optimization of Immunogenicity for Enhanced T-Cell Responses
A primary challenge in the development of Survivin (96-104)-based therapies is enhancing their ability to provoke a robust and sustained T-cell response. The wild-type peptide, LTLGEFLKL, has shown modest immunogenicity. aacrjournals.org Consequently, a significant area of research focuses on creating modified versions of this peptide to improve its interaction with Major Histocompatibility Complex (MHC) class I molecules and subsequent recognition by T-cell receptors (TCRs).
One successful approach involves amino acid substitutions at key anchor positions. For instance, replacing the threonine (T) at position 2 of the 96-104 nonamer peptide with methionine (M) (resulting in the sequence LMLGEFLKL) has been shown to increase binding affinity to the HLA-A*0201 allele. nih.govduke.eduresearchgate.net This modification leads to a more stable peptide-MHC complex, thereby augmenting the activation of CD8+ T-cells. nih.gov Studies have demonstrated that T-cells stimulated by this altered peptide can still recognize and lyse tumor cells presenting the natural, wild-type epitope. nih.gov
Further research has explored other modifications. A novel decamer peptide variant of the 95-104 region (ELMLGEFLKL), which also incorporates a T to M substitution, has demonstrated enhanced HLA-A0201 binding and a stronger T-cell response compared to its wild-type counterpart. nih.govduke.eduresearchgate.net Interestingly, T-cell responses to the altered nonamer (LMLGEFLKL) and the altered decamer (ELMLGEFLKL) appear to be distinct, with individual donors often showing a dominant response to one or the other. nih.govduke.eduresearchgate.net This suggests that a combination of these modified peptides might be necessary to immunize a larger portion of the HLA-A0201 positive population. nih.govduke.edu
Computer-aided algorithms are also being employed to design novel Survivin (96-104) peptide sequences with potentially stronger immunogenicity. frontiersin.org By modifying amino acids at both anchor and non-anchor positions, researchers aim to enhance both MHC binding and TCR interaction. frontiersin.org For example, the novel peptides SVN95-6 and SVN95-7 have shown significant binding affinity to HLA-A*02:01 molecules and have induced cytotoxic T-lymphocytes (CTLs) with higher cytotoxic efficiency against cancer cells compared to the natural peptide. frontiersin.org
| Compound/Peptide | Sequence | Modification from Wild-Type | Key Finding |
| Survivin (96-104) wild-type | LTLGEFLKL | - | Modest immunogenicity aacrjournals.org |
| Survivin (96-104) 2M | LMLGEFLKL | Threonine (T) to Methionine (M) at position 2 | Increased HLA-A0201 binding and T-cell response nih.govduke.eduresearchgate.net |
| Survivin (95-104) 3M | ELMLGEFLKL | Threonine (T) to Methionine (M) at position 3 | Enhanced HLA-A0201 binding and stronger T-cell response than wild-type nih.govduke.eduresearchgate.net |
| SVN95-6 | - | Proprietary modifications | Induced CTLs with high cytotoxicity frontiersin.org |
| SVN95-7 | - | Proprietary modifications | Induced CTLs with high cytotoxicity frontiersin.org |
Elucidation of Novel Molecular Mechanisms of Survivin (96-104) Presentation
A deeper understanding of how the Survivin (96-104) epitope is processed and presented by tumor cells is crucial for designing more effective immunotherapies. Survivin protein is involved in critical cellular processes, including the inhibition of apoptosis and regulation of the cell cycle. nih.govresearchgate.net Its localization within the cell, whether in the nucleus or cytoplasm, can influence its function and potentially its availability for antigen processing. aacrjournals.orgresearchgate.net
The presentation of peptides on MHC class I molecules is a complex process. It typically involves the degradation of cytosolic proteins by the proteasome, transport of the resulting peptides into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP), and loading onto MHC class I molecules. However, the precise mechanisms governing the processing of the full-length survivin protein to generate the 96-104 epitope are not fully elucidated.
Research suggests that the region encompassing amino acids 96-104 also functions as a nuclear export signal (NES). aacrjournals.orgworktribe.com This signal facilitates the transport of survivin from the nucleus to the cytoplasm via the Crm1 export receptor. aacrjournals.orgresearchgate.net The interplay between survivin's subcellular localization, its role in the chromosomal passenger complex, and its degradation pathways likely impacts the generation and presentation of the 96-104 epitope. aacrjournals.orgresearchgate.net Future studies should investigate whether specific cellular conditions or stressors can enhance the processing and presentation of this epitope, potentially making tumor cells more visible to the immune system.
Furthermore, while HLA-A*0201 is the most studied restricting element for Survivin (96-104), identifying other HLA alleles that can present this or other survivin-derived peptides is an important area of future research. aai.org This would significantly broaden the patient population that could benefit from survivin-targeted therapies.
Exploration of Poly-Epitope Strategies for Broadened Immune Reactivity
Relying on a single epitope like Survivin (96-104) carries the risk of tumor immune escape, where cancer cells may downregulate the presentation of that specific peptide. A promising strategy to overcome this is the development of poly-epitope or multi-epitope vaccines that target multiple tumor-associated antigens or multiple epitopes from the same antigen. nih.govresearchgate.netmdpi.com
Several clinical trials have investigated survivin-based vaccines that include multiple peptides. For example, the EMD640744 vaccine is a cocktail of five different HLA class I-binding survivin peptides. nih.govnih.gov A phase I trial of this vaccine in patients with advanced solid tumors demonstrated that it could elicit T-cell responses against survivin peptides in a majority of patients. nih.govresearchgate.netnih.gov This suggests that a multi-pronged attack on survivin can be immunologically effective.
Future research in this area should focus on several key aspects. First, the rational selection of epitopes to include in a poly-epitope vaccine is critical. This could involve combining epitopes that bind to different HLA alleles to cover a wider patient population. It could also involve combining CD8+ T-cell epitopes, like Survivin (96-104), with CD4+ T-cell helper epitopes. The inclusion of CD4+ T-cell help is known to be crucial for generating robust and long-lasting CD8+ T-cell responses. nih.govfrontiersin.org
Another approach is the use of long synthetic peptides (LSPs) that encompass multiple epitopes. nih.govfrontiersin.orgoxfordvacmedix.com These LSPs can be processed by antigen-presenting cells to generate a variety of both CD4+ and CD8+ T-cell epitopes, leading to a more comprehensive and potent anti-tumor immune response. nih.govfrontiersin.org A survivin-based vaccine composed of three LSPs containing numerous CD4+ and CD8+ T-cell epitopes has shown promising immunogenicity and therapeutic efficacy in preclinical models. nih.govfrontiersin.org
| Vaccine Strategy | Components | Key Finding |
| Single Epitope (e.g., Survivin 96-104) | One specific peptide | Can be effective but risks immune escape nih.govtouchoncology.com |
| Multi-Epitope (e.g., EMD640744) | Cocktail of multiple short peptides | Elicited T-cell responses in a majority of patients nih.govresearchgate.netnih.gov |
| Long Synthetic Peptides (LSPs) | Longer peptides containing multiple epitopes | Can induce both CD4+ and CD8+ T-cell responses nih.govfrontiersin.orgoxfordvacmedix.com |
Development of Advanced Pre-clinical Models for Immunotherapy Evaluation
The translation of promising cancer immunotherapies from the laboratory to the clinic is often hampered by the limitations of traditional pre-clinical models. nih.gov Standard murine cancer models have significant differences from the human immune system, which can lead to poor prediction of clinical efficacy. nih.gov Therefore, the development of more sophisticated and relevant pre-clinical models is paramount for evaluating Survivin (96-104)-based immunotherapies.
Humanized mouse models represent a significant step forward in this regard. annualreviews.orgcurie.fr These are immunodeficient mice that have been engrafted with components of a human immune system, such as human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs). nih.govmdpi.com These models can then be implanted with human tumors, either from cell lines (cell-line derived xenografts, CDX) or directly from patients (patient-derived xenografts, PDX). nih.gov
Humanized mouse models offer several advantages for evaluating cancer immunotherapies. curie.frfrontiersin.org They allow for the study of the interaction between human immune cells and human tumors in an in vivo setting. This is particularly important for assessing the efficacy of therapies like Survivin (96-104) vaccines, which rely on the activation of human T-cells. These models can be used to test the immunogenicity of different vaccine formulations, to study the mechanisms of tumor immune escape, and to evaluate combination therapies.
However, current humanized mouse models still have limitations, and ongoing research is focused on improving them. annualreviews.orgcurie.fr Future directions include developing models with more complete human immune system reconstitution, including the development of secondary lymphoid organs where immune responses are initiated. Additionally, creating models that better recapitulate the tumor microenvironment of specific human cancers will be crucial for accurately predicting clinical outcomes. The use of these advanced pre-clinical models will be instrumental in de-risking the clinical development of novel Survivin (96-104)-based immunotherapies and personalizing treatment strategies for cancer patients. annualreviews.orgcurie.fr
| Pre-clinical Model | Description | Advantages for Immunotherapy Evaluation |
| Syngeneic Mouse Models | Immunocompetent mice with murine tumors | Intact immune system allows for study of basic immune mechanisms. |
| Cell-line Derived Xenograft (CDX) | Human tumor cell lines grown in immunodeficient mice | Allows for study of human tumor growth. |
| Patient-Derived Xenograft (PDX) | Patient tumor tissue implanted in immunodeficient mice | Better recapitulates the heterogeneity of human tumors. |
| Humanized Mouse Models (HIS) | Immunodeficient mice with an engrafted human immune system and human tumor (CDX or PDX) | Allows for the in vivo study of the interaction between human immune cells and human tumors. nih.govfrontiersin.org |
Q & A
Q. What experimental methods are commonly used to detect Survivin (96-104) expression in tumor tissues?
Survivin expression is typically quantified using immunohistochemistry (IHC) in formalin-fixed paraffin-embedded (FFPE) tissue sections. Key stereological parameters, such as nuclear volume density (Vvn) and surface area density (Svn), are measured to correlate Survivin levels with tumor differentiation status . For dynamic studies, Western blotting or RT-PCR may supplement IHC to validate protein or mRNA expression.
Q. How is Survivin (96-104) implicated in tumor progression, and what clinical correlations exist?
Survivin overexpression is strongly associated with poor differentiation in esophageal squamous cell carcinoma (ESCC) (χ² = 6.1099, P = 0.0471) and lymph node metastasis in papillary thyroid carcinoma (PTC). These findings suggest its role in inhibiting apoptosis and promoting cell survival, though correlations with VEGF or EGFR may vary by cancer type .
Q. What statistical frameworks are recommended for analyzing Survivin expression data?
Chi-square tests are used for categorical data (e.g., positive/negative Survivin staining), while ANOVA is suitable for comparing continuous variables (e.g., nuclear stereological parameters) across tumor grades. Multivariate regression can address confounding factors like patient age or treatment history .
Advanced Research Questions
Q. How do contradictory findings about Survivin’s interactions with EGFR and VEGF arise, and how can they be resolved?
Discrepancies in Survivin-EGFR/VEGF correlations (e.g., significant in PTC but not ESCC) may stem from tissue-specific signaling contexts. To resolve contradictions, researchers should:
Q. What methodologies are effective for studying Survivin’s role in chemotherapy resistance?
In vitro models (e.g., siRNA knockdown in SHG-44 glioma cells) combined with drug sensitivity assays (e.g., IC50 measurements) can reveal Survivin’s impact on multi-drug resistance (MDR). In vivo, xenograft models treated with Survivin inhibitors (e.g., YM155) assess tumor regression and survival outcomes. Flow cytometry or TUNEL assays quantify apoptosis rates post-intervention .
Q. How can researchers design studies to investigate Survivin’s synergy with other oncogenic targets?
- Hypothesis-driven frameworks : Use PICO (Population, Intervention, Comparison, Outcome) to define variables (e.g., "In PTC patients (Population), does Survivin-EGFR co-inhibition (Intervention) reduce metastasis (Outcome) compared to monotherapy (Comparison)?").
- Experimental validation : Combine CRISPR/Cas9-mediated Survivin knockout with EGFR inhibitors (e.g., gefitinib) in 3D tumor spheroids. Measure synergistic effects via combination index (CI) calculations .
Q. What ethical and methodological considerations apply to human studies on Survivin-targeted therapies?
- Participant selection : Clearly define inclusion criteria (e.g., histologically confirmed Survivin-positive tumors) and exclusion factors (e.g., prior targeted therapy).
- Bias mitigation : Use double-blinded protocols for treatment allocation and third-party pathologists for IHC scoring.
- Ethical compliance : Ensure informed consent processes address risks of experimental therapies, per IRB guidelines .
Data Interpretation and Reporting
Q. How should researchers present conflicting Survivin expression data in publications?
- Transparency : Report raw data (e.g., exact P-values, confidence intervals) and potential confounders (e.g., antibody batch variability in IHC).
- Contextualization : Discuss limitations (e.g., sample size, cohort heterogeneity) using frameworks like STROBE for observational studies.
- Future directions : Propose validation in multi-center cohorts or single-cell sequencing to resolve discrepancies .
Q. What strategies enhance the reproducibility of Survivin-related findings?
- Detailed protocols : Specify antibody clones (e.g., anti-Survivin clone 8E2), staining conditions, and quantification software (e.g., ImageJ macros).
- Data sharing : Deposit raw images and stereological datasets in repositories like Figshare or Zenodo.
- Replication studies : Collaborate with independent labs to validate key results using orthogonal methods (e.g., RNAscope for spatial expression analysis) .
Methodological Pitfalls and Solutions
Q. What common errors occur in Survivin knockout experiments, and how can they be avoided?
- Off-target effects : Use CRISPR controls (e.g., scrambled sgRNA) and validate knockdown via multiple assays (e.g., Western blot, qPCR).
- Compensatory mechanisms : Monitor parallel pathways (e.g., XIAP, Bcl-2) to rule out survivin-independent survival signals.
- Solution : Pre-screen cell lines for baseline Survivin expression and select models with high endogenous levels to ensure detectable effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
